s-Triazine, 2,4-bis(methylthio)-6-chloro-
Overview
Description
s-Triazine, 2,4-bis(methylthio)-6-chloro- is a member of the triazine family, which is a class of nitrogen-containing heterocycles. This compound is known for its applications in various fields, including agriculture and industry. Triazines are widely used as herbicides, and their derivatives have been studied for their potential in other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2,4-bis(methylthio)-6-chloro- typically involves the chlorination of 2,4-bis(methylthio)-s-triazine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of s-Triazine, 2,4-bis(methylthio)-6-chloro- is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
s-Triazine, 2,4-bis(methylthio)-6-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazines, depending on the nucleophile used.
Scientific Research Applications
s-Triazine, 2,4-bis(methylthio)-6-chloro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain cancers.
Industry: Used as a precursor in the manufacture of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of s-Triazine, 2,4-bis(methylthio)-6-chloro- involves its interaction with specific molecular targets. In plants, it inhibits photosynthesis by blocking the electron transport chain in chloroplasts. This leads to the accumulation of reactive oxygen species, ultimately causing cell death. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
Atrazine: 2-chloro-4-ethylamino-6-isopropylamino-s-triazine.
Prometryn: 2,4-bis(isopropylamino)-6-methylthio-s-triazine.
Simazine: 2-chloro-4,6-bis(ethylamino)-s-triazine.
Uniqueness
s-Triazine, 2,4-bis(methylthio)-6-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio groups enhance its lipophilicity, making it more effective in penetrating biological membranes. The chlorine atom also contributes to its reactivity in substitution reactions, allowing for the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
2-chloro-4,6-bis(methylsulfanyl)-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3S2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHLQJFYCYTLLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)Cl)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196031 | |
Record name | s-Triazine, 2,4-bis(methylthio)-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4407-40-3 | |
Record name | 2-Chloro-4,6-bis(methylthio)-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4407-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | s-Triazine, 2,4-bis(methylthio)-6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004407403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Bis(methylthio)-6-chloro-s-triazine | |
Source | DTP/NCI | |
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Record name | s-Triazine, 2,4-bis(methylthio)-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2,4-bis(methylthio)-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-Bis(methylthio)-6-chloro-s-triazine | |
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Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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